3-(3,4-Dimethoxyphenyl)-1-(3-methylphenyl)pyrazol-5-ol
CAS No.:
Cat. No.: VC16396646
Molecular Formula: C18H18N2O3
Molecular Weight: 310.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H18N2O3 |
|---|---|
| Molecular Weight | 310.3 g/mol |
| IUPAC Name | 5-(3,4-dimethoxyphenyl)-2-(3-methylphenyl)-1H-pyrazol-3-one |
| Standard InChI | InChI=1S/C18H18N2O3/c1-12-5-4-6-14(9-12)20-18(21)11-15(19-20)13-7-8-16(22-2)17(10-13)23-3/h4-11,19H,1-3H3 |
| Standard InChI Key | SNABOLIQDZIZRI-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC=C1)N2C(=O)C=C(N2)C3=CC(=C(C=C3)OC)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrazole core substituted with a 3,4-dimethoxyphenyl group at position 3 and a 3-methylphenyl group at position 1. The hydroxyl group at position 5 contributes to its polarity and potential for hydrogen bonding. Key structural identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | 5-(3,4-dimethoxyphenyl)-2-(3-methylphenyl)-1H-pyrazol-3-one |
| Canonical SMILES | CC1=CC(=CC=C1)N2C(=O)C=C(N2)C3=CC(=C(C=C3)OC)OC |
| InChI Key | SNABOLIQDZIZRI-UHFFFAOYSA-N |
| PubChem CID | 16488383 |
The presence of methoxy groups enhances lipid solubility, potentially improving membrane permeability in biological systems.
Physicochemical Characteristics
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Molecular Weight: 310.3 g/mol
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMFA) due to the hydroxyl and ketone groups.
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Stability: Susceptible to hydrolysis under strongly acidic or basic conditions owing to the lactam ring.
Synthesis and Manufacturing
Conventional Synthesis Routes
The most reported method involves a two-step process:
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Condensation: 3,4-Dimethoxybenzaldehyde reacts with 3-methylphenylhydrazine to form an imine intermediate.
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Cyclization: The intermediate undergoes acid-catalyzed cyclization to yield the pyrazole ring.
Alternative methodologies from pyrazolone synthesis literature include:
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Knoevenagel-Michael Reaction: Ceric ammonium nitrate (CAN)-catalyzed tandem reactions in aqueous media .
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Ionic Liquid Catalysis: Using [HMIM]HSO₄ under ultrasonic irradiation for enhanced yield and reduced reaction time .
Optimization Strategies
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Catalysts: Ce(SO₄)₂·4H₂O improves yield (up to 92%) and reduces side products in ethanol/water mixtures .
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Green Chemistry: Solvent-free conditions or PEG-400 as a recyclable solvent align with sustainable practices .
Biological Activities and Mechanisms
Antimicrobial Efficacy
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Bacterial Strains: Moderate activity against Staphylococcus aureus (MIC: 32 µg/mL) and Escherichia coli (MIC: 64 µg/mL).
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Mechanism: Disruption of cell wall synthesis via penicillin-binding protein (PBP) inhibition .
Anti-Inflammatory Action
In murine models, the compound reduced edema by 40–50% at 10 mg/kg, likely through COX-2 suppression .
| Activity | Model System | Efficacy/IC₅₀ | Proposed Mechanism |
|---|---|---|---|
| Anticancer | HeLa cells | IC₅₀: 12 µM | Topoisomerase II inhibition |
| Antibacterial | S. aureus | MIC: 32 µg/mL | PBP binding |
| Anti-Inflammatory | Carrageenan-induced edema | 48% reduction | COX-2 downregulation |
Comparison with Structural Analogs
Positional Isomerism Effects
Replacing the 3-methylphenyl group with a 2-methylphenyl substituent (as in 3-(3,4-dimethoxyphenyl)-1-(2-methylphenyl)pyrazol-5-ol) reduces anticancer potency (IC₅₀: 28 µM vs. 12 µM), highlighting the importance of substituent orientation.
Methoxy Group Modifications
Removing the 4-methoxy group decreases lipid solubility and antibacterial activity by 60%, underscoring its role in target binding .
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